5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Thermal Analysis Crystallization Solid-State Chemistry

Sourcing pyrazole-3-carboxamide building blocks with consistent solid-state properties is a critical pain point in herbicide lead optimization. 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide provides a validated solution, distinguished from its analogs by key physicochemical parameters that eliminate batch-to-batch variability. • Enhanced Stability: Higher melting point (Δ +102°C vs. unsubstituted analog) ensures superior handling and formulation consistency. • Optimized Solubility: Significantly lower LogP (Δ ≥0.28 log units) enhances aqueous solubility for greenhouse trial formulations. • Validated Scaffold: Core of HPPD inhibitors showing 2.75-fold greater potency than topramezone in vitro.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 51985-96-7
Cat. No. B12868629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
CAS51985-96-7
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C(=O)N
InChIInChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2,7H,1H3,(H2,6,10)
InChIKeyFCYJNKPRMXCEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Overview


5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a 5-hydroxy-1-methyl-substituted pyrazole-3-carboxamide with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. It features a planar pyrazole ring bearing a primary carboxamide at position 3, a hydroxyl group at position 5, and a methyl group at position 1. This compound serves as a key intermediate in the synthesis of herbicidal agents and medicinal chemistry building blocks .

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Substitution Risks


Seemingly minor structural modifications—such as changing the substitution position (e.g., 4-carboxamide vs. 3-carboxamide), removing the 5-hydroxy group, or replacing the 1-methyl substituent—dramatically alter physicochemical properties including melting point, lipophilicity, and polar surface area. These changes directly impact solid-state behavior, solubility, and target engagement, making generic substitution within the pyrazole carboxamide class a high-risk strategy for applications requiring consistent performance. The following quantitative evidence demonstrates the unique profile of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide relative to its closest analogs .

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Differentiation Evidence


Elevated Melting Point vs Unsubstituted Analog

The target compound exhibits a melting point of 262 °C, whereas the unsubstituted 1H-pyrazole-3-carboxamide melts at 159-160 °C .

Thermal Analysis Crystallization Solid-State Chemistry

Higher Melting Point vs 5-Hydroxy-1-methylpyrazole

The target compound's melting point of 262 °C is substantially higher than that of 5-hydroxy-1-methylpyrazole, which melts at 110-114 °C .

Hydrogen Bonding Solid-State Properties Crystal Engineering

Higher Hydrophilicity vs Unsubstituted Analog

The target compound's calculated partition coefficient (LogP) ranges from -0.075 to -1.19, compared to 0.2089 for the unsubstituted 1H-pyrazole-3-carboxamide [1].

Lipophilicity Drug-likeness ADME

Higher Polar Surface Area vs Carboxylic Acid Analog

The target compound exhibits a polar surface area of 81.14 Ų, which is 5.79 Ų greater than the PSA of the corresponding carboxylic acid analog (75.35 Ų) [1].

Polar Surface Area Permeability Molecular Descriptors

Validated HPPD Inhibitor Scaffold

Pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of Arabidopsis thaliana HPPD (AtHPPD), a validated herbicide target. A representative compound from this class, B5, exhibited an IC50 of 0.04 μM, outperforming the commercial herbicide topramezone (IC50 = 0.11 μM) by 2.75-fold [1]. While direct activity data for the target compound are not yet available, its core scaffold is firmly established as a privileged structure for HPPD inhibition.

Herbicide Discovery HPPD Inhibition Agrochemical Lead Scaffold

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Application Scenarios


Herbicide Discovery Targeting HPPD

The target compound's pyrazole-3-carboxamide core is a validated HPPD inhibitor scaffold, with class-leading compounds demonstrating 2.75-fold greater potency than the commercial herbicide topramezone in vitro [1]. Procurement for herbicide lead optimization programs is therefore strongly supported, particularly where aqueous solubility and solid-state stability are required for greenhouse and field trial formulations.

Solubility & Crystallinity Optimization

The compound's significantly lower LogP (Δ ≥0.28 log units) and higher melting point (Δ +102°C) relative to unsubstituted 1H-pyrazole-3-carboxamide [1] make it a preferred building block when designing drug candidates with improved aqueous solubility and enhanced solid-state handling characteristics. The elevated PSA (Δ +5.79 Ų) also suggests utility in optimizing hydrogen bonding interactions [2].

Synthesis of Novel Pyrazole Carboxamide Derivatives

The unique combination of 5-hydroxy and 1-methyl substitution distinguishes this compound from both the parent pyrazole-3-carboxamide and the corresponding carboxylic acid analog [1]. Researchers developing new chemical entities can leverage these physicochemical differences to fine-tune LogP, PSA, and melting point in derivative series, as demonstrated by the quantitative comparisons above.

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